molecular formula C9H20O2Si B8488087 Glycidyloxypropyltrimethylsilane CAS No. 107814-75-5

Glycidyloxypropyltrimethylsilane

Cat. No. B8488087
M. Wt: 188.34 g/mol
InChI Key: VNTPGSZQKARKHG-UHFFFAOYSA-N
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Patent
US06255511B1

Procedure details

Allyl glycidyl ether (30.3 g, 0.266 moles) and 3 mg of platinum catalyst are weighed into a 300 mL laboratory autoclave. The autoclave, together with its contents, is cooled in an acetone/dry ice bath in an atmosphere of argon and 19.7 g of trimethylsilane (0.266 moles with a boiling point of 6.7° C.) are siphoned over from the condensed phase. The autoclave is closed and heated to 130° C. At the same time, the internal pressure increases to 7.6 bar and then drops again to 3.2 bar, indicating a reaction.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
3 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]([CH3:12])[CH3:11]>[Pt]>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][Si:10]([CH3:12])([CH3:11])[CH3:9])[CH:2]1[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
C[SiH](C)C
Step Three
Name
Quantity
3 mg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
TEMPERATURE
Type
TEMPERATURE
Details
At the same time, the internal pressure increases to 7.6 bar
CUSTOM
Type
CUSTOM
Details
a reaction

Outcomes

Product
Name
Type
Smiles
C(C1CO1)OCCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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